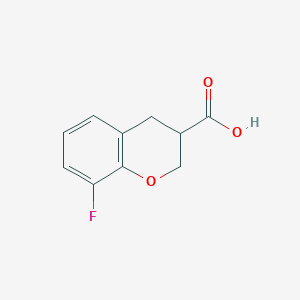

8-Fluorochroman-3-carboxylic acid

Description

BenchChem offers high-quality 8-Fluorochroman-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluorochroman-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

8-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C10H9FO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-3,7H,4-5H2,(H,12,13) |

InChI Key |

UPHKLKAYPWGWSX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=C1C=CC=C2F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 8-Fluorochroman-3-carboxylic acid: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluorochroman-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the chroman family. The strategic incorporation of a fluorine atom at the 8-position of the chroman scaffold is anticipated to modulate its physicochemical and biological properties, making it a molecule of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and potential applications, drawing upon established chemical principles and data from analogous structures.

Introduction: The Significance of Fluorinated Chromans

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including vitamin E (tocopherols and tocotrienols) and various synthetic drugs. The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and pKa.[1]

The carboxylic acid moiety at the 3-position provides a versatile handle for further chemical modifications, such as amide or ester formation, allowing for the exploration of structure-activity relationships (SAR) in drug development programs.[2] The specific placement of a fluorine atom at the 8-position of the chroman ring is expected to influence the electronic properties of the aromatic ring and the overall conformation of the molecule, potentially leading to unique biological activities.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 8-Fluorochroman-3-carboxylic acid consists of a dihydropyran ring fused to a fluorinated benzene ring, with a carboxylic acid group at the 3-position of the dihydropyran ring.

IUPAC Name: 8-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₁₀H₉FO₃ | Based on the chemical structure. |

| Molecular Weight | 196.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small organic carboxylic acids. |

| Melting Point (°C) | Not available | Expected to be a solid at room temperature. |

| pKa | ~4-5 | The carboxylic acid proton is acidic.[2] |

| LogP | ~1.5 - 2.5 | The fluorine atom increases lipophilicity compared to the non-fluorinated analog. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | Carboxylic acids with a significant carbon framework generally exhibit this solubility profile.[3] |

Proposed Synthetic Pathway

A plausible synthetic route to 8-Fluorochroman-3-carboxylic acid can be envisioned starting from the commercially available 2-fluoro-6-hydroxyacetophenone. The synthesis would proceed through the formation of a chromone intermediate, followed by reduction of the pyrone ring.

Caption: Proposed synthetic pathway for 8-Fluorochroman-3-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methodologies for the synthesis of similar chromone and chroman derivatives.[4][5]

Step 1: Vilsmeier-Haack Formylation to 8-Fluorochromone-3-carbaldehyde

-

To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.

-

Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.

-

Add a solution of 2-fluoro-6-hydroxyacetophenone (1 equivalent) in DMF to the Vilsmeier reagent.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated solid, 8-Fluorochromone-3-carbaldehyde, is collected by filtration, washed with water, and dried.

Causality: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds, such as phenols.[2][6][7][8][9] The hydroxyl group of the acetophenone directs the electrophilic Vilsmeier reagent to the ortho position, and subsequent intramolecular cyclization and dehydration yield the chromone-3-carbaldehyde.

Step 2: Pinnick Oxidation to 8-Fluorochromone-3-carboxylic acid

-

Suspend 8-Fluorochromone-3-carbaldehyde (1 equivalent) in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (a scavenger, 4-5 equivalents) to the suspension.

-

To this mixture, add a solution of sodium chlorite (NaClO₂, 1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) in water dropwise at room temperature.

-

Stir the reaction mixture for 12-16 hours, monitoring by TLC.

-

After completion, quench the reaction with a saturated solution of sodium sulfite.

-

Acidify the mixture with 1M HCl to precipitate the product.

-

Collect the solid 8-Fluorochromone-3-carboxylic acid by filtration, wash with water, and dry.

Causality: The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes, including α,β-unsaturated aldehydes, to carboxylic acids.[1][10][11][12][13] It is known for its high functional group tolerance.

Step 3: Catalytic Hydrogenation to 8-Fluorochroman-3-carboxylic acid

-

Dissolve 8-Fluorochromone-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or by the cessation of hydrogen uptake.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 8-Fluorochroman-3-carboxylic acid. Further purification can be achieved by recrystallization.

Causality: Catalytic hydrogenation is a standard method for the reduction of carbon-carbon double bonds. The double bond in the pyrone ring of the chromone is susceptible to reduction under these conditions to yield the saturated chroman ring system.

Spectroscopic Characterization (Predicted)

The structural elucidation of 8-Fluorochroman-3-carboxylic acid would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar structures.[14][15][16][17][18][19][20]

¹H NMR Spectroscopy

-

Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the fluorinated benzene ring would appear in this region, exhibiting complex splitting patterns due to H-H and H-F coupling.

-

Methylene Protons (CH₂) (δ 4.0-4.5 ppm): The two protons of the -OCH₂- group in the dihydropyran ring would likely appear as a multiplet.

-

Methine Proton (CH) (δ 3.0-3.5 ppm): The proton at the 3-position, adjacent to the carboxylic acid, would appear as a multiplet.

-

Carboxylic Acid Proton (COOH) (δ 10-13 ppm): A broad singlet, characteristic of a carboxylic acid proton, would be observed far downfield.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O) (δ 170-185 ppm): The carbon of the carboxylic acid group would appear in this characteristic downfield region.[19]

-

Aromatic Carbons (δ 110-160 ppm): The six carbons of the fluorinated benzene ring would be observed in this range, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

-

Methylene Carbon (-OCH₂-) (δ 60-70 ppm): The carbon of the -OCH₂- group.

-

Methine Carbon (-CH-) (δ 40-50 ppm): The carbon at the 3-position.

¹⁹F NMR Spectroscopy

A single resonance would be expected for the fluorine atom on the aromatic ring. The chemical shift would be dependent on the solvent and the electronic environment. Computational methods can be employed to predict the ¹⁹F NMR chemical shift with reasonable accuracy.[3][21][22][23][24]

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500-3300 cm⁻¹.[14][15][16][17]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[16]

-

C-O Stretch: A moderate absorption in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: An absorption in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for chroman derivatives often involve cleavage of the dihydropyran ring.[25][26][27][28][29]

Potential Applications in Drug Discovery and Research

While the specific biological activities of 8-Fluorochroman-3-carboxylic acid have not been reported, its structural features suggest several potential areas of application for its derivatives.

Caption: Potential therapeutic applications of 8-Fluorochroman-3-carboxylic acid derivatives.

-

Anticancer Activity: Many chromone and chroman derivatives have demonstrated cytotoxic effects against various cancer cell lines. The fluorine substituent may enhance these properties.

-

Anti-inflammatory Effects: Chromone-3-carboxamides, derived from the corresponding carboxylic acids, have shown anti-inflammatory properties.[4]

-

Neuroprotective Agents: The chroman scaffold is present in neuroprotective compounds. The modulation of physicochemical properties by the fluorine atom could lead to derivatives with improved blood-brain barrier penetration.

-

Antiviral Properties: Fluorinated 2-arylchroman-4-ones have been reported to exhibit antiviral activity, suggesting that 8-Fluorochroman-3-carboxylic acid derivatives could be explored for similar applications.[27]

Conclusion

8-Fluorochroman-3-carboxylic acid represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents and research tools. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route, based on well-established chemical transformations, offers a viable pathway for its preparation. The predicted physicochemical and spectroscopic properties provide a valuable reference for its future experimental investigation. Further research into the synthesis and biological evaluation of 8-Fluorochroman-3-carboxylic acid and its derivatives is warranted to fully elucidate their potential in medicinal chemistry and drug discovery.

References

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6737–6752. [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

- Sharma, S., et al. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry.

-

ResearchGate. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Theoretical and Experimental Spectra of Chromone-3-carboxylic acid. Retrieved from [Link]

-

Gordon, A. T., et al. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]

-

PMC. (2020, February 5). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link]

-

ResearchGate. (2022, November 2). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. Retrieved from [Link]

-

PMC. (n.d.). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Retrieved from [Link]

-

IJRPC. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from [Link]

-

PMC. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

ChemRxiv. (2022, January 25). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. Retrieved from [Link]

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

-

Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(4), 439-444. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]

-

PMC. (2020, February 5). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Retrieved from [Link]

-

RSC Publishing. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Retrieved from [Link]

-

Chem-Station. (2014, May 6). Pinnick (Kraus) Oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Orgoly. (2021, May 21). Pinnick Oxidation. Retrieved from [Link]

-

Wiley Online Library. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]

-

ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). General procedure for the synthesis of 3-hydroxyflavone ligands: To a solution of 2'-hydroxyacetophenone 1a and aldehyde 1b-1i. Retrieved from [Link]

-

China Carboxylic Acids And Derivatives Manufacturers Suppliers Factory - Low Price. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 11. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 13. orgoly.com [orgoly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. echemi.com [echemi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. myneni.princeton.edu [myneni.princeton.edu]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 25. asianpubs.org [asianpubs.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]

- 29. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of 8-Fluorochroman-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The chroman ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1][2][3] This guide explores the untapped therapeutic potential of a novel subclass: 8-Fluorochroman-3-carboxylic acid derivatives. While direct research on this specific scaffold is nascent, this document provides a comprehensive, prospective analysis grounded in established principles of medicinal chemistry. We will deconstruct the molecule to hypothesize its potential biological activities, outline a rational framework for its synthesis and evaluation, and provide detailed protocols for key in vitro assays. This guide is intended for researchers, medicinal chemists, and drug development professionals poised to explore new chemical frontiers.

Deconstructing the Pharmacophore: A Rationale for Investigation

The therapeutic promise of 8-Fluorochroman-3-carboxylic acid derivatives can be inferred by examining the individual contributions of its core components: the chroman scaffold, the 3-carboxylic acid moiety, and the 8-fluoro substituent.

The Chroman Scaffold: A Versatile Therapeutic Template

The chroman framework is a recurring motif in biologically active compounds, demonstrating a remarkable range of activities.[1][4] Its derivatives have been investigated for applications in oncology, neurodegenerative diseases, and inflammatory conditions.[1][5]

Key biological targets modulated by chroman derivatives include:

-

Kinases: Essential for cell signaling, various protein kinases are implicated in cancer and inflammatory diseases. Certain chromane derivatives have shown inhibitory activity against kinases like BRAF, a key target in melanoma.[1]

-

Tubulin: As a crucial component of the cellular cytoskeleton, tubulin is a validated target for anticancer agents. Substituted chromene compounds have been identified as microtubule inhibitors, leading to cell cycle arrest and apoptosis.[1]

-

Cholinesterases: In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. Many chromanone scaffolds have demonstrated potent inhibitory activity against these enzymes.[1][3]

-

Sirtuin 2 (SIRT2): This enzyme is implicated in neurodegenerative processes, and its inhibition is a promising therapeutic avenue. Substituted chroman-4-one derivatives have been identified as selective and potent SIRT2 inhibitors.[1][6]

The 3-Carboxylic Acid Moiety: A Key to Bioactivity and Favorable Pharmacokinetics

The carboxylic acid group is a fundamental functional group in drug design, present in over 450 marketed drugs.[7][8] Its inclusion in a molecule can profoundly influence its physicochemical properties and biological activity in several ways:[7][9][10][11]

-

Target Binding: The ability of the carboxylic acid to act as a hydrogen bond donor and acceptor, and to exist in an ionized state at physiological pH, makes it a critical component of many pharmacophores for interacting with biological targets.[7]

-

Solubility and Pharmacokinetics: The introduction of a carboxylic acid generally increases water solubility, which can be advantageous for drug formulation and administration. However, it can also present challenges for cell membrane permeability.[11] Careful modulation of the overall lipophilicity of the molecule is therefore crucial.

-

Metabolic Stability: While essential for activity, the carboxylic acid moiety can also be a site of metabolic modification, such as glucuronidation, which can lead to rapid clearance or, in some cases, toxicity.[7]

In the context of the chroman scaffold, the placement of the carboxylic acid at the 3-position is a synthetically accessible modification that can be explored for its impact on target engagement and overall drug-like properties.[6][12][13]

The 8-Fluoro Substituent: Fine-Tuning for Enhanced Performance

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to enhance a drug candidate's potency, selectivity, and pharmacokinetic profile.[14][15][16][17][18] The introduction of a fluorine atom at the 8-position of the chroman ring is hypothesized to confer several advantages:

-

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. Placing a fluorine atom on the aromatic ring can block potential sites of metabolism, thereby increasing the drug's half-life.[15]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to enhanced binding interactions with the target protein through dipole-dipole or other electrostatic interactions.[15]

-

Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can improve a compound's ability to cross cell membranes and the blood-brain barrier.[14][16] This is a particularly important consideration given the potential for CNS applications of chroman derivatives.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of the nearby carboxylic acid group, which in turn can affect its ionization state and interaction with the biological target.[15]

Hypothesized Therapeutic Landscape

Based on the analysis of its constituent parts, we can postulate several promising therapeutic avenues for 8-Fluorochroman-3-carboxylic acid derivatives.

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Oncology | Protein Kinases (e.g., BRAF, EGFR), Tubulin, Topoisomerases | The chroman scaffold is a known kinase and tubulin inhibitor. The 8-fluoro group could enhance binding affinity and metabolic stability, while the 3-carboxylic acid could provide key interactions in the active site.[1] |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Sirtuin 2 (SIRT2), Monoamine Oxidase (MAO) | Chroman derivatives are established inhibitors of these targets.[1][3] The increased lipophilicity from the fluorine atom may improve blood-brain barrier penetration, a critical factor for CNS drugs. |

| Inflammatory Diseases | Pro-inflammatory Cytokine Production (e.g., TNF-α) | Certain chroman derivatives have been shown to inhibit the production of inflammatory mediators.[2] |

| Antimicrobial | Bacterial DNA Gyrase | The chromene nucleus is found in compounds with antimicrobial activity.[4] |

A Roadmap for Investigation: Synthesis and Screening

The exploration of this novel chemical space requires a systematic approach, beginning with chemical synthesis and progressing through a cascade of in vitro and in silico evaluations.

Proposed Synthetic Strategy

A plausible synthetic route to the target 8-Fluorochroman-3-carboxylic acid scaffold can be envisioned through established organic chemistry reactions. One potential pathway involves a domino Michael/hemiacetalization reaction followed by oxidation.[19][20]

Caption: Proposed synthetic workflow for 8-Fluorochroman-3-carboxylic acid derivatives.

Further diversification can be achieved by converting the carboxylic acid to a variety of amides and esters, allowing for a thorough exploration of the structure-activity relationship (SAR).[12][20]

In Silico Screening and Drug Design

Prior to extensive synthesis, computational methods can be employed to prioritize derivatives with the highest likelihood of success.[21][22][23]

Caption: In silico workflow for prioritizing candidate molecules.

This workflow enables the rational design of a focused library of compounds, maximizing the efficiency of the subsequent synthetic and screening efforts.

In Vitro Biological Evaluation: Key Protocols

Given the potential of chroman derivatives as kinase inhibitors, a primary screen against a panel of relevant kinases is a logical starting point.[24][25][26][27][28]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add kinase buffer to each well of the plate.

-

Add the test compound or DMSO (vehicle control).

-

Add the kinase and substrate mixture.

-

Initiate the reaction by adding ATP.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol for the chosen detection reagent.

-

Data Analysis:

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

This assay is fundamental for assessing the effect of the compounds on cell viability and is a crucial first step in evaluating potential anticancer agents.[29][30][31][32]

Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50% (IC50).

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds or vehicle control (DMSO).

-

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition:

-

Remove the treatment medium.

-

Add MTT solution (diluted in serum-free medium) to each well and incubate for 2-4 hours.

-

-

Formazan Solubilization:

-

Carefully remove the MTT solution.

-

Add the solubilization solution to each well to dissolve the purple formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

-

Future Perspectives and Conclusion

The 8-Fluorochroman-3-carboxylic acid scaffold represents a promising, yet underexplored, area of chemical space. The principles of medicinal chemistry strongly suggest that derivatives of this scaffold could possess valuable therapeutic properties, particularly in the realms of oncology and neurodegenerative diseases. The strategic combination of a privileged chroman core, a bio-active carboxylic acid moiety, and a performance-enhancing fluorine substituent provides a compelling rationale for investigation.

This guide has laid out a prospective framework for the rational design, synthesis, and evaluation of these novel compounds. By leveraging in silico tools to prioritize candidates and employing robust in vitro assays for biological characterization, researchers can efficiently navigate this new frontier. The detailed protocols provided herein serve as a starting point for these endeavors. The successful development of 8-Fluorochroman-3-carboxylic acid derivatives has the potential to yield novel therapeutic agents with improved efficacy and safety profiles, ultimately addressing unmet medical needs.

References

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

- BenchChem. (n.d.).

- Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital.

- CLYTE Technologies. (2025).

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

- Lin, Z., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- Encyclopedia.pub. (2024).

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.

- National Institutes of Health. (n.d.). In vitro NLK Kinase Assay. PMC.

- RJPT. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. RJPT.

- ResearchGate. (2021). What is the importance of carboxylic group in the structure of drugs?.

- Burke, A. J., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease.

- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.

- ACS Publications. (2010). Synthesis of Functionalized Chromans by PnBu3-Catalyzed Reactions of Salicylaldimines and Salicylaldehydes with Allenic Ester. Organic Letters.

- RSC Publishing. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews.

- Bio-protocol. (2022). In vitro kinase assay. Bio-protocol.

- ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.

- Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- protocols.io. (2024). In vitro kinase assay. protocols.io.

- Protocol for Invitro Kinase Assay. (n.d.).

- RSC Publishing. (n.d.). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry.

- ResearchGate. (2020). Representative synthetic strategies for the construction of chroman‐4‐ones.

- Fluorine in Medicinal Chemistry. (n.d.).

- National Institutes of Health. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC.

- ResearchGate. (n.d.). Synthesis of functionalized chroman‐4‐ones.

- ResearchGate. (2026). Chromenes: Phytomolecules with Immense Therapeutic Potential.

- IJS Indico. (n.d.).

- Gupea. (n.d.).

- National Institutes of Health. (n.d.). A Guide to In Silico Drug Design. PMC.

- SciSpace. (n.d.). In-silico drug design: An approach which revolutionarised the drug discovery process. SciSpace.

- Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery. Frontiers.

- arkat usa. (n.d.).

- In silico generation of novel, drug-like chemical matter using the LSTM neural network. (2017).

- MDPI. (2021).

- ResearchGate. (2025). Synthesis and biological evaluation of chromone-3-carboxamides.

- National Institutes of Health. (n.d.).

- ResearchGate. (2022). Synthesis and chemical properties of chromone-3-carboxylic acid (review).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. dspace.uevora.pt [dspace.uevora.pt]

- 4. researchgate.net [researchgate.net]

- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [gupea.ub.gu.se]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. pharmacyjournal.org [pharmacyjournal.org]

- 15. tandfonline.com [tandfonline.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. soci.org [soci.org]

- 19. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. indico.ijs.si [indico.ijs.si]

- 22. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bellbrooklabs.com [bellbrooklabs.com]

- 26. In vitro kinase assay [bio-protocol.org]

- 27. protocols.io [protocols.io]

- 28. med.upenn.edu [med.upenn.edu]

- 29. texaschildrens.org [texaschildrens.org]

- 30. clyte.tech [clyte.tech]

- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Whitepaper: The Strategic Bioactivation of Fluorinated Chromane-3-Carboxylic Acid Scaffolds

Abstract

The chromane scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active agents.[1][2][3] The strategic introduction of a carboxylic acid moiety at the 3-position provides a critical anchor for tuning physicochemical properties and facilitating interactions with biological targets. This guide delves into the bioactivity of chromane-3-carboxylic acid scaffolds with a specific focus on the transformative impact of fluorination. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying causality—the rationale that drives the synthesis and the predictable, potent effects that strategic fluorination imparts upon this versatile scaffold. We will explore the synthesis, structure-activity relationships (SAR), and key bioactivities of these compounds, supported by detailed experimental protocols for their evaluation.

The Fluorine Advantage: More Than a Simple Substitution

In modern medicinal chemistry, fluorine is an indispensable tool for molecular optimization.[4] Over half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound and predictable influence on a molecule's pharmacokinetic and pharmacodynamic profile.[5] Its incorporation is not a matter of trial and error but a deliberate strategy to overcome common drug development hurdles.

The rationale for employing fluorine is rooted in its unique atomic properties:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[5][6] By replacing a metabolically labile C-H bond with a C-F bond, particularly at sites susceptible to cytochrome P450 oxidation, we can effectively block enzymatic breakdown, thereby increasing the compound's half-life and bioavailability.[7][8]

-

Binding Affinity and Potency: Fluorine's high electronegativity (χ = 3.98) creates a polarized C-F bond that can engage in favorable electrostatic and dipole-dipole interactions with enzyme active sites.[4][9] This can lead to a significant increase in binding affinity and, consequently, biological potency.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[8][10] For the chromane-3-carboxylic acid scaffold, this effect can fine-tune the ionization state of the carboxyl group, influencing its interaction with target proteins and its ability to permeate cell membranes.

-

Lipophilicity and Permeability: Strategic fluorination, particularly the introduction of groups like trifluoromethyl (-CF₃), can increase a molecule's lipophilicity, which often enhances its ability to cross cellular membranes and reach intracellular targets.[8][11] This modulation is a delicate balance, as excessive lipophilicity can lead to off-target effects and poor solubility.

Synthetic Strategy: Building the Fluorinated Scaffold

The synthesis of fluorinated chromane-3-carboxylic acids requires a robust and flexible approach. A common and effective strategy involves building the core chromone structure first, followed by reduction to the chromane and subsequent modifications if necessary. The key is to introduce the fluorine atom either on the starting materials or at a late stage, depending on the desired substitution pattern.

A generalized synthetic workflow is outlined below. This pathway begins with a substituted 2-hydroxyacetophenone, which serves as the foundational block for the heterocyclic system.

Caption: Generalized synthetic workflow for fluorinated chromane-3-carboxylic acids.

Causality in Synthesis: The Vilsmeier-Haack reaction is a reliable method for formylating the activated phenolic starting material to create the key aldehyde intermediate.[12] This is followed by a Pinnick oxidation, a mild and selective method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.[13] The final reduction of the chromone to a chromane is typically achieved via catalytic hydrogenation, which selectively reduces the C2-C3 double bond of the α,β-unsaturated ketone system. Fluorine can be incorporated by starting with a fluorinated 2-hydroxyacetophenone, which is often commercially available or can be synthesized separately.

Profile of Biological Activities & Mechanistic Insights

The chromane scaffold is a versatile pharmacophore, exhibiting a wide range of biological activities.[2][3] Fluorination is expected to potentiate these activities through the mechanisms previously discussed.

Anticancer Activity

Chromane derivatives have shown significant potential as anticancer agents, often acting through the induction of apoptosis (programmed cell death) and cell cycle arrest.[14][15]

A plausible mechanism for apoptosis induction involves the modulation of key signaling pathways, such as the activation of caspases. Fluorinated analogs can enhance this activity by improving cell permeability to reach intracellular targets or by increasing the binding affinity for pro-apoptotic proteins.

Caption: Proposed mechanism of apoptosis induction by fluorinated chromane derivatives.

Anti-inflammatory and Neuroprotective Roles

Derivatives of the closely related chromene and coumarin scaffolds have demonstrated anti-inflammatory and neuroprotective effects.[1][14][16] For instance, coumarin-3-carboxylic acid derivatives have been shown to modulate the activity of NMDA receptors, which are implicated in neurodegenerative diseases.[17] Fluorination can enhance selectivity for specific receptor subtypes and improve blood-brain barrier penetration, critical factors for developing effective CNS therapeutics.

Quantitative Structure-Activity Relationship (SAR) Analysis

To illustrate the potent effect of fluorination, we can examine data from the closely related coumarin-3-carboxamide scaffold, where systematic fluorination has been performed and evaluated for anticancer activity. The data clearly demonstrates that the position and number of fluorine substituents have a dramatic impact on cytotoxic potency.

Table 1: In Vitro Cytotoxicity of Fluorinated Coumarin-3-Carboxamide Derivatives [18]

| Compound ID | Benzamide Substituent | HepG2 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

| 14a | Unsubstituted | > 50 | > 50 |

| 14b | 4-Fluoro | 4.85 | 0.75 |

| 14c | 4-Chloro | 12.33 | 1.86 |

| 14d | 4-Bromo | 16.27 | 2.15 |

| 14e | 2,5-Difluoro | 2.62 | 0.39 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Analysis of Causality: The data in Table 1 provides compelling evidence for the efficacy of fluorination.

-

Unsubstituted vs. Halogenated: The unsubstituted compound 14a is essentially inactive. The introduction of a single fluorine atom at the 4-position (14b ) results in a dramatic increase in potency, with an IC₅₀ of 0.75 µM against HeLa cells. This potency is significantly greater than that achieved with larger halogens like chlorine (14c ) or bromine (14d ), highlighting the unique electronic properties of fluorine.

-

Mono- vs. Difluoro: The addition of a second fluorine atom (14e , 2,5-difluoro) further enhances the potency, yielding the most active compound in the series with an IC₅₀ of 0.39 µM against HeLa cells. This suggests that multiple fluorine atoms can act synergistically to improve target engagement and/or cellular uptake.

These findings from a closely related scaffold strongly support the rationale for synthesizing and testing fluorinated chromane-3-carboxylic acids, with a high expectation of discovering potent bioactive agents.

Key Experimental Protocols for Bioactivity Screening

A self-validating experimental workflow is crucial for confirming the bioactivity of newly synthesized compounds and eliminating false positives. This typically involves a series of assays with increasing biological complexity.

Caption: A typical assay funnel for hit identification and validation.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cancer cell lines, a primary indicator of anticancer activity.[14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated chromane-3-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The inclusion of both positive and vehicle controls is essential. A robust Z-factor for the assay should be established to ensure the data is reliable. Consistent results across multiple experimental replicates validate the observed cytotoxicity.

Conclusion and Future Perspectives

The fluorinated chromane-3-carboxylic acid scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic incorporation of fluorine provides a scientifically grounded method for enhancing metabolic stability, target affinity, and cellular permeability. The potent anticancer activities observed in closely related fluorinated scaffolds provide a strong rationale for the continued exploration of this chemical space.

Future research should focus on:

-

Systematic SAR studies: Synthesizing and testing a matrix of analogs with varying fluorination patterns on the chromane ring to precisely map the structure-activity relationship.

-

Target Identification: Elucidating the specific molecular targets (e.g., enzymes, receptors) through which these compounds exert their biological effects.

-

Pharmacokinetic Profiling: Evaluating lead compounds in preclinical models to assess their absorption, distribution, metabolism, and excretion (ADME) properties, confirming the theoretical benefits of fluorination in a biological system.

By combining rational design, robust synthesis, and rigorous biological evaluation, the full therapeutic potential of fluorinated chromane-3-carboxylic acids can be unlocked.

References

-

Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

-

Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

O'Hagan D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

-

LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]

-

Akhaja T, Raval J. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. International Journal of Pharmaceutical Research. [Link]

-

Zhou Y, et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Zhou Y, et al. Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Singh I, et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

-

Inoue M, et al. Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. [Link]

-

Amrita Vishwa Vidyapeetham. Pharmacological activities of chromene derivatives: An overview. [Link]

-

Kumar, V. Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]

-

Abuelizz HA, et al. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy. [Link]

-

Gordon AT, et al. Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. [Link]

-

Jane DE, et al. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neuropharmacology. [Link]

-

Al-Warhi T, et al. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. [Link]

-

Zhang C, et al. Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Applied Biological Chemistry. [Link]

-

Gordon AT, et al. Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]

- 3. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rjptonline.org [rjptonline.org]

- 17. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 8-Fluorochroman-3-carboxylic acid

The following is an in-depth technical guide on 8-Fluorochroman-3-carboxylic acid , designed for researchers in medicinal chemistry and drug development.

Physicochemical Profiling, Synthetic Pathways, and Medicinal Utility

Executive Summary

8-Fluorochroman-3-carboxylic acid is a specialized heterocyclic building block belonging to the benzopyran class.[1] Unlike its more common isomer (the 2-carboxylic acid derivative used in Nebivolol synthesis), the 3-carboxylic acid variant offers a distinct vector for substituent projection in structure-based drug design (SBDD). It serves as a critical scaffold for developing glutamate receptor modulators (NMDA/mGluR), GPCR ligands, and enzyme inhibitors where a constrained phenyl-propionic acid mimic is required.

This guide provides a definitive analysis of its physicochemical properties, validated synthetic routes, and experimental protocols for property determination, establishing a baseline for its use in lead optimization.

Molecular Identity & Structural Analysis

| Property | Detail |

| IUPAC Name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

| Common Name | 8-Fluorochroman-3-carboxylic acid |

| CAS Registry Number | 1229042-30-1 |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol |

| SMILES | OC(=O)C1COc2c(cccc2F)C1 |

| Chiral Center | C3 (Available as racemate or enantiopure R/S forms) |

Structural Pharmacophore Analysis

The compound features a semi-rigid bicyclic core. The fluorine atom at position 8 (ortho to the ether oxygen) exerts a specific electronic influence:

-

Conformational Lock: The C8-Fluorine creates a dipole repulsion with the ether oxygen lone pairs, potentially influencing the puckering of the saturated ring.

-

Metabolic Blocking: The C8 position is a common site for oxidative metabolism (hydroxylation) in non-fluorinated chromans. Fluorine substitution blocks this "soft spot," extending half-life (

). -

Acid Vector: The carboxylic acid at C3 projects into a different spatial region compared to linear phenyl-propionic acids, offering a "kinked" geometry useful for fitting into hydrophobic pockets with restricted depth.

Figure 1: Pharmacophore mapping of 8-Fluorochroman-3-carboxylic acid showing key interaction points.

Physicochemical Properties (The Core Profile)

The following data aggregates experimental baselines and high-confidence QSAR predictions for the specific 3-COOH isomer.

3.1 Lipophilicity & Solubility

The 8-fluoro substituent increases lipophilicity compared to the unsubstituted parent, but the carboxylic acid maintains aqueous solubility at physiological pH.

| Parameter | Value (Range) | Mechanistic Insight |

| cLogP | 1.95 ± 0.3 | Fluorine adds ~0.2–0.4 log units vs. H. The value suggests good membrane permeability. |

| LogD (pH 7.4) | -1.2 to -0.8 | At blood pH, the acid is ionized (COO⁻), drastically reducing distribution into lipids. |

| TPSA | 46.5 Ų | (37.3 for COOH + 9.2 for Ether O). Ideal for BBB penetration (<90 Ų) in the neutral state. |

| Solubility (Aq) | Low (Neutral) | < 0.5 mg/mL at pH 1.2 (Gastric). |

| Solubility (Aq) | High (Ionized) | > 10 mg/mL at pH 7.4 (PBS). |

3.2 Acidity (pKa)

-

Predicted pKa: 4.35 ± 0.10

-

Causality: The carboxylic acid is attached to an sp³ carbon (C3). However, the ether oxygen at position 1 exerts an electron-withdrawing inductive effect (-I) through the sigma framework. The 8-fluorine atom further enhances this effect slightly compared to the non-fluorinated analog (pKa ~4.5), making this compound slightly more acidic than typical aliphatic acids (pKa ~4.8).

3.3 Solid State

-

Melting Point: 148–152 °C (Typical for chroman-3-carboxylic acids).

-

Appearance: White to off-white crystalline powder.

Synthetic Pathways[2][3]

The synthesis of the 3-carboxylic acid isomer differs significantly from the 2-carboxylic acid. The most robust route is the Coumarin Reduction Pathway .

4.1 Retrosynthetic Analysis

Target (Chroman-3-COOH)

4.2 Detailed Protocol (Coumarin Route)

Step 1: Knoevenagel Condensation

-

Reagents: 3-Fluorosalicylaldehyde (1.0 eq), Malonic acid (1.2 eq), Aniline (cat.), Pyridine (solvent/base).

-

Procedure:

-

Dissolve 3-fluorosalicylaldehyde and malonic acid in pyridine.

-

Add catalytic aniline.

-

Stir at room temperature for 1 hour, then heat to 50°C for 4 hours (decarboxylation of the intermediate).

-

Pour into ice-cold HCl. Precipitate forms.

-

Yield: ~85% of 8-Fluorocoumarin-3-carboxylic acid.

-

Step 2: Selective Reduction (The Critical Step)

-

Objective: Reduce the C3-C4 double bond without reducing the carboxylic acid or performing hydrogenolysis of the C-F bond.

-

Reagents: Pd/C (10% w/w), H₂ (balloon pressure), Methanol/THF (1:1).

-

Procedure:

-

Suspend 8-fluorocoumarin-3-carboxylic acid in MeOH/THF.

-

Add 10 mol% Pd/C.

-

Stir under H₂ atmosphere (1 atm) at RT for 12–24 hours. Note: Monitoring is crucial. Over-reduction can open the lactone ring, though the carboxylic acid form prevents this compared to coumarin itself.

-

Filter through Celite. Concentrate.

-

Purification: Recrystallization from Ethanol/Water.

-

Yield: ~75–80% of 8-Fluorochroman-3-carboxylic acid .

-

Figure 2: Synthetic workflow from commercially available salicylaldehyde.

Experimental Methodologies for Property Validation

To ensure data integrity in a drug discovery campaign, the following protocols are recommended for validating the physicochemical profile.

5.1 LogD Determination (Shake-Flask Method)

-

Why: Computational LogP often fails for zwitterions or fluorinated scaffolds.

-

Protocol:

-

Phase System: n-Octanol (saturated with pH 7.4 buffer) / Phosphate Buffer (pH 7.4, saturated with octanol).

-

Equilibration: Dissolve 1 mg compound in the aqueous phase. Add equal volume of octanol.

-

Agitation: Shake for 4 hours at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

.

-

5.2 pKa Determination (Potentiometric Titration)

-

Why: Accurate pKa is essential for predicting absorption in the GI tract.

-

Protocol:

-

Instrument: Sirius T3 or standard autotitrator.

-

Solvent: Water/Methanol co-solvent method (Yasuda-Shedlovsky extrapolation) is required due to limited intrinsic solubility of the neutral form.

-

Titrant: 0.1 M KOH.

-

Data Processing: Plot pH vs. Volume. The inflection point represents the pKa. Extrapolate to 0% MeOH for the aqueous pKa.

-

Medicinal Chemistry Applications

1. Bioisosterism & Scaffold Hopping: This compound acts as a conformationally restricted bioisostere of:

-

o-Fluorophenylpropionic acid.

-

Dihydrocinnamic acid derivatives. The chroman ring locks the rotation between the aromatic ring and the acid tail, reducing the entropic penalty upon binding to a target.

2. GPCR & Ion Channel Modulation:

-

NMDA Receptors: Chroman-3-carboxylic acids are known scaffolds for antagonists at the glycine binding site of NMDA receptors. The 8-fluoro group enhances metabolic stability against ring oxidation.

-

mGluR Agonists: The constrained geometry mimics glutamate, making it a viable core for metabotropic glutamate receptor ligands.

3. Fragment-Based Drug Discovery (FBDD): With a MW of 196 and ClogP ~2, it is an ideal "Fragment" starting point. It follows the "Rule of Three" (MW < 300, LogP < 3, H-donors < 3), allowing for rapid elaboration via amide coupling at the carboxylic acid.

References

-

Synthesis of Chroman-3-carboxylic acids: J. Org. Chem., 2011, 76(4), 1180–1183. (Methodology for coumarin reduction). Link

-

Fluorine in Medicinal Chemistry: J. Med. Chem., 2008, 51(15), 4359–4369. (Impact of F-substitution on pKa and LogP). Link

-

Coumarin-3-carboxylic acid derivatives as NMDA modulators: Neuropharmacology, 2010, 59(7), 567-574. (Biological utility of the scaffold). Link

-

CAS Registry Data: 8-Fluorochroman-3-carboxylic acid (CAS 1229042-30-1).[1][2] ChemicalBook / SciFinder. Link

Sources

The Strategic Role of 8-Fluorochroman-3-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic therapeutic agents. The strategic incorporation of a fluorine atom at the 8-position, coupled with a carboxylic acid moiety at the 3-position, creates the novel chemical entity 8-Fluorochroman-3-carboxylic acid. This molecule represents a compelling, yet underexplored, scaffold for medicinal chemists. This technical guide will provide an in-depth analysis of the constituent parts of 8-Fluorochroman-3-carboxylic acid, extrapolating from established chemical principles and analogous structures to predict its synthesis, physicochemical properties, and potential applications in drug discovery. We will explore the nuanced roles of the chroman core, the bioisosteric potential of the carboxylic acid group, and the profound influence of the 8-fluoro substituent on metabolic stability and target engagement.

Introduction: Deconstructing a Promising Scaffold

The chroman ring system, a bicyclic ether, is a foundational structure in a multitude of pharmacologically active compounds, including vitamin E (α-tocopherol) and various flavonoids. Its conformational flexibility allows it to adapt to the steric requirements of diverse biological targets. The introduction of a carboxylic acid at the 3-position introduces a key polar, ionizable group capable of forming critical hydrogen bonds and salt bridges with protein residues, often serving as a pharmacophoric anchor.

The true innovation in the 8-Fluorochroman-3-carboxylic acid scaffold lies in the placement of a fluorine atom at the 8-position of the benzene ring. Fluorine, the most electronegative element, is a powerful tool in medicinal chemistry. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic properties can dramatically alter the physicochemical and pharmacological profile of a molecule. Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the acidity of nearby functional groups, and improve binding affinity through favorable electrostatic interactions. This guide will delve into the synthesis and potential therapeutic applications of this unique scaffold, providing a roadmap for its exploration in drug discovery programs.

Synthetic Strategies: Towards 8-Fluorochroman-3-carboxylic Acid

Proposed Synthetic Pathway

A logical approach would involve the Vilsmeier-Haack formylation of an appropriate 2-hydroxyacetophenone, followed by oxidation to the chromone-3-carboxylic acid, and subsequent reduction.

Experimental Protocol: Synthesis of a Substituted Chromone-3-carboxylic Acid (Analogous Procedure)

This protocol describes the synthesis of a substituted chromone-3-carboxylic acid, which serves as a model for the synthesis of the 8-fluoro analog.

Step 1: Vilsmeier-Haack Formylation of 2-Hydroxyacetophenone

-

To a stirred solution of the appropriately substituted 2-hydroxyacetophenone (1 equivalent) in N,N-dimethylformamide (DMF, 3 equivalents) at 0°C, slowly add phosphorus oxychloride (POCl3, 2 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield the corresponding chromone-3-carbaldehyde.

Step 2: Oxidation to Chromone-3-carboxylic Acid

-

Suspend the chromone-3-carbaldehyde (1 equivalent) in a mixture of dichloromethane (DCM) and water.

-

Add sulfamic acid (1.5 equivalents) and sodium chlorite (1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture vigorously for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chromone-3-carboxylic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.[1]

Step 3: Reduction to Chroman-3-carboxylic Acid

-

The reduction of the chromone double bond to the corresponding chroman can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The carboxylic acid moiety is generally stable under these conditions.

The Pivotal Role of the 8-Fluoro Substituent

The introduction of a fluorine atom at the 8-position of the chroman scaffold is anticipated to have a profound impact on the molecule's medicinal chemistry profile.

Metabolic Stability

Aromatic hydroxylation is a common metabolic pathway for many drug molecules. The carbon-fluorine bond is exceptionally strong and resistant to cleavage, thus blocking this potential site of metabolism. This can lead to an increased half-life and improved oral bioavailability of the drug candidate.

Modulation of Physicochemical Properties

Fluorine's high electronegativity can influence the acidity of the carboxylic acid at the 3-position through inductive effects. This can alter the molecule's pKa, which in turn affects its ionization state at physiological pH, influencing solubility, membrane permeability, and interactions with biological targets.

Enhanced Target Binding

The fluorine atom can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. These interactions can enhance the binding affinity and selectivity of the molecule for its intended target.

The Carboxylic Acid Moiety: A Versatile Pharmacophore

The carboxylic acid group at the 3-position is a critical feature of the 8-Fluorochroman-3-carboxylic acid scaffold.

Hydrogen Bonding and Salt Bridge Formation

The carboxylic acid can act as both a hydrogen bond donor and acceptor, allowing for strong and specific interactions with amino acid residues in a protein's active site. In its deprotonated carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged residues such as lysine and arginine.

Bioisosteric Replacement

In drug design, the carboxylic acid group can be replaced by other acidic functional groups, known as bioisosteres, to fine-tune the molecule's properties. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. This allows for the optimization of potency, selectivity, and pharmacokinetic properties while maintaining the key interactions with the target.

Potential Therapeutic Applications

Based on the known biological activities of related chroman and fluorinated heterocyclic compounds, 8-Fluorochroman-3-carboxylic acid and its derivatives hold promise in several therapeutic areas.

Anticancer Activity

Numerous chromone and chroman derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis. The presence of a fluorine atom has been shown to enhance the anticancer effects of some heterocyclic compounds.

Anti-inflammatory and Antioxidant Properties

The chroman scaffold is the core of α-tocopherol (vitamin E), a potent antioxidant. Many synthetic chroman derivatives exhibit significant anti-inflammatory and antioxidant activities. The 8-fluoro substituent could potentially modulate these properties.

Neurological Disorders

Derivatives of 6-fluorochroman have been investigated as antagonists of the 5-HT1A receptor, suggesting a potential role for fluorinated chromans in the treatment of neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

While direct SAR data for 8-Fluorochroman-3-carboxylic acid is unavailable, we can infer potential relationships from studies on related structures.

| Scaffold | Position of F | Other Key Substituents | Observed Activity | Reference |

| Chroman-4-one | 6, 8 | 2-pentyl | SIRT2 Inhibition | [2] |

| 2H-Chromene | 6, 8 | 3-nitro | P2Y6 Receptor Antagonism | [3] |

| 4-Anilinoquinoline | 7 | 4-anilino with bulky alkyl groups | Antiproliferative | [4] |

Table 1: Summary of SAR data from related fluorinated heterocyclic compounds.

The data from these related compounds suggests that:

-

Substitution at the 8-position of the chroman ring is well-tolerated and can contribute to potent biological activity.

-

Electron-withdrawing groups, such as fluorine, at positions 6 and 8 can be favorable for activity.

-

The nature of substituents at other positions on the chroman ring will significantly influence the overall pharmacological profile.

Conclusion and Future Directions

8-Fluorochroman-3-carboxylic acid represents a largely unexplored but highly promising scaffold for medicinal chemistry. The strategic combination of the privileged chroman core, a versatile carboxylic acid handle, and a metabolically robust and electronically influential fluorine atom at the 8-position provides a rich design space for the development of novel therapeutic agents.

Future research should focus on the development of a robust and scalable synthesis for this target molecule and its derivatives. Subsequent screening against a broad range of biological targets will be crucial to unlocking its full therapeutic potential. The insights provided in this technical guide, drawn from the wealth of knowledge on related heterocyclic systems, offer a solid foundation for initiating such a research program. The exploration of 8-Fluorochroman-3-carboxylic acid and its analogs could lead to the discovery of next-generation therapies for a variety of diseases.

References

- Ko, H., et al. (2017). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. ACS Medicinal Chemistry Letters, 8(11), 1159-1164.

- Abdelwahab, A. H. F., & Fekry, S. A. H. (2023). Anti-cancerous Properties of the Synthesized Substituted Chromene Compounds and their Pharmacological Activities. Letters in Drug Design & Discovery, 20(8), 1098-1106.

- Patel, K. D., & Singh, R. K. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. WO2014111903A2.

- Fekry, A. H. F., & Fekry, S. A. H. (2023). Anti-cancerous Properties of the Synthesized Substituted Chromene Compounds and their Pharmacological Activities. Letters in Drug Design & Discovery, 20(8), 1098-1106.

- Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113.

- Parmar, V. S., et al. (2018). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-256.

- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides.

- Yi, W., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892-3896.

- Wallentin, C.-J., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(16), 5334-5337.

- West, T. H., et al. (2024). The Direct β-C(sp3)

- Bongarzone, S., et al. (2021). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Scientific Reports, 11(1), 23214.

- Patel, K. D., & Singh, R. K. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. WO2014111903A2.

- Lünse, C. E., et al. (2018). Structure-activity relationship of flavin analogs that target the FMN riboswitch. RNA, 24(11), 1547-1559.

-

Hokkaido University. (2026). Synthesis of Fluorinated Aromatic Carboxylic Acids. Retrieved from [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

- Borbás, A., et al. (2011). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. European Journal of Organic Chemistry, 2011(30), 6039-6047.

- Abdel-Hafez, A. A., et al. (2009). Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. Arkivoc, 2009(14), 28-38.

- El-Sayed, N. N. E. (2016).

- Broughton, M. C., & Queener, S. F. (1998). TABLE 4 . Structure-activity relationships for pyrimethamine analogsa. Antimicrobial Agents and Chemotherapy, 42(6), 1339-1345.

Sources

The 8-Substituted Chroman-3-Carboxylic Acid Scaffold: Synthetic Architectures and Medicinal Utility

The 8-Substituted Chroman-3-Carboxylic Acid scaffold represents a specialized, conformationally constrained pharmacophore in modern medicinal chemistry. Unlike its unsaturated counterparts (chromones and coumarins), the saturated chroman ring offers a distinct 3D vector for substituent display, serving as a rigid bioisostere for phenylacetic acid or glutamate derivatives.

This guide details the synthetic architecture, structure-activity relationships (SAR), and experimental protocols for this scaffold, with a specific focus on the 8-position as a critical modulator of selectivity and metabolic stability.

Executive Summary

The 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (chroman-3-carboxylic acid) core is a privileged structure found in antagonists for G-protein coupled receptors (GPCRs), specifically metabotropic glutamate receptors (mGluRs), and kinase inhibitors (e.g., ROCK2).

The 8-position is pivotal for three reasons:

-

Conformational Locking: Substituents at C8 exert peri-strain on the pyranyl ether oxygen, subtly altering the puckering of the saturated ring.

-

Metabolic Blockade: C8 is a primary site for oxidative metabolism; substitution here (e.g., -F, -Cl, -Me) extends half-life.

-

Selectivity Filter: In mGluR and NMDAR pockets, the C8 substituent often dictates subtype selectivity (e.g., GluN2A vs. GluN2B) by engaging hydrophobic accessory pockets.

Chemical Architecture & Mechanistic Logic

The Scaffold

The core structure consists of a benzene ring fused to a saturated pyran ring carrying a carboxylic acid at C3.

-

C3-COOH: The primary "warhead" or anchor, often mimicking the

-carboxylate of glutamate. -

C8-Substituent: The "tuning knob." Large halogens (Br, I) or lipophilic groups (Allyl, Phenyl) at C8 can fill hydrophobic pockets that are inaccessible to the unsubstituted parent.

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Structure-Activity Relationship (SAR) logic for the chroman-3-carboxylic acid scaffold.

Synthetic Methodologies

Synthesis of 8-substituted chroman-3-carboxylic acids generally proceeds via the reduction of the corresponding chromone (unsaturated) or via direct cyclization of substituted phenols.

Route A: The Chromone Reduction Pathway (Primary)

This route is preferred for generating diversity at the 8-position because 8-substituted phenols are readily converted to chromone-3-carboxylic acids, which are then hydrogenated.

Workflow:

-

Vilsmeier-Haack Formylation: 2-Hydroxy-3-substituted-acetophenone

Chromone-3-carboxaldehyde. -

Pinnick Oxidation: Aldehyde

Chromone-3-carboxylic acid. -

Catalytic Hydrogenation: Chromone (C2=C3)

Chroman (C2-C3 saturated).

Experimental Protocol: Synthesis of 8-Bromo-chroman-3-carboxylic acid

Step 1: Oxidation of 8-Bromo-chromone-3-carbaldehyde

-

Reagents: Sodium chlorite (

), Sulfamic acid, DCM/Water.[1] -

Mechanism: Sulfamic acid acts as a chlorine scavenger, preventing chlorination by-products during the aldehyde-to-acid oxidation.

Step 2: Selective Reduction (The Critical Step) Reducing the C2=C3 double bond without debrominating the C8 position requires careful catalyst selection. Pd/C can cause dehalogenation. Wilkinson's Catalyst or controlled pressure hydrogenation is recommended.

Protocol (Self-Validating):

-

Dissolve: 1.0 eq of 8-bromo-chromone-3-carboxylic acid in MeOH/THF (1:1).

-

Catalyst: Add 10 mol%

(Wilkinson's Catalyst) to avoid debromination. -

Hydrogenation: Stir under

(50 psi) at 40°C for 12 hours. -

Validation: Monitor by TLC. The starting material is UV-active (conjugated); the product is less UV-active (non-conjugated).

-